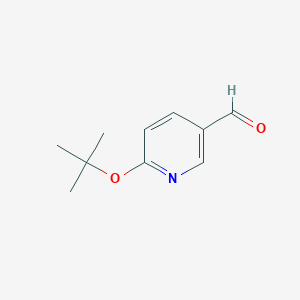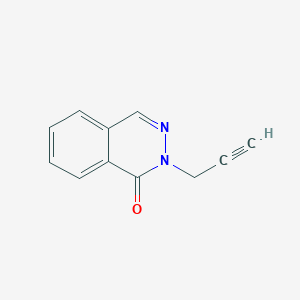
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide
Overview
Description
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide, also known as PIB, is a synthetic compound that has been studied extensively in recent years. PIB is a member of the pyrazole family of compounds, which are heterocyclic compounds containing a five-membered ring of atoms with two nitrogen atoms. PIB has been found to have a variety of potential applications, including as a therapeutic agent, a diagnostic tool, and a research tool.
Mechanism of Action
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been found to interact with a variety of receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors. It has also been found to interact with a variety of enzymes, such as CYP450 enzymes, which are involved in the metabolism of drugs. These interactions are thought to be responsible for the various effects of N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide on the body.
Biochemical and Physiological Effects
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been found to have a variety of biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have immunomodulatory and neuroprotective effects, as well as to have anti-tumor effects.
Advantages and Limitations for Lab Experiments
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, making it safe to use in experiments. However, N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide does have some limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide. For example, it could be further studied for its potential therapeutic applications, such as in the treatment of pain, inflammation, and neurological disorders. In addition, it could be studied for its potential use as a diagnostic tool, as well as for its potential use in environmental monitoring. Finally, it could be studied for its potential use as a research tool, such as in the study of drug metabolism and drug-target interactions.
Synthesis Methods
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide can be synthesized through a variety of methods, most commonly through the reaction of 1H-pyrazole-4-carboxylic acid with 1H-indole-3-butanamide. This reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography.
Scientific Research Applications
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been used in a variety of scientific research applications. For example, it has been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of environmental pollutants on the body. In addition, N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the immune system.
properties
IUPAC Name |
4-(1H-indol-3-yl)-N-(1H-pyrazol-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-8-12-9-19-20-10-12)7-3-4-13-11-17-15-6-2-1-5-14(13)15/h1-2,5-6,9-11,17H,3-4,7-8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLHFKYCWRXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCC3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236251 | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
CAS RN |
1179674-79-3 | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179674-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)








![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)